molecular formula C14H20N2 B2949294 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine CAS No. 1248098-79-4

1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine

Cat. No.: B2949294
CAS No.: 1248098-79-4
M. Wt: 216.328
InChI Key: FVJCHMFTMNEUHK-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1H-inden-5-yl)methyl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which features a piperazine group linked to a 2,3-dihydro-1H-indene (indane) moiety, serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Compounds based on this core structure have demonstrated considerable potential in various therapeutic areas. Research indicates that similar piperazine-indane hybrids are explored as anti-proliferative agents in oncology, showing cytotoxic effects against selected human cancer cell lines . Furthermore, the piperazine nucleus is a common pharmacophore in central nervous system (CNS) drug discovery, with closely related analogs being investigated as dual-targeting ligands for serotonin receptors (e.g., 5-HT1A and 5-HT7), which are implicated in disorders such as depression, anxiety, and schizophrenia . The indane moiety, on the other hand, can contribute to binding affinity and selectivity for various biological targets. This combination makes this compound a valuable building block for researchers engaged in fragment-based drug design, molecular hybridization, and the development of potential therapeutic agents for cancer and neuropsychiatric diseases. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16/h4-5,10,15H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCHMFTMNEUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine typically involves the reaction of 2,3-dihydro-1H-indene with piperazine in the presence of a suitable catalyst. One common method is the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

General Information

  • Chemical Properties 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine possesses unique steric and electronic properties that influence its chemical reactivity and biological interactions. Typical reactions involve interactions with electrophiles, such as halogenated aromatic compounds, to yield arylpiperazine derivatives.
  • Pharmacological Importance Piperazine moieties are frequently found in drugs and bioactive molecules due to their versatile chemical reactivity and potential therapeutic roles; they can affect a drug's activity, solubility, and pharmacokinetics. this compound's uniqueness arises from the 2,3-dihydroindene group, which may enhance its binding affinity and selectivity towards specific receptors compared to conventional piperazines.

Scientific Research Applications

  • Medicinal Chemistry, Drug Discovery, and Pharmacology This compound is applied in medicinal chemistry, drug discovery, and pharmacology. Researchers incorporate piperazine-based synthons into drug molecules during synthesis to insert the piperazine moiety into specific positions, which allows for fine-tuning of drug properties.
  • Neurotransmitter System Modulation Studies on the interactions of this compound with various receptors suggest it may act as a modulator for several neurotransmitter systems.
  • Potential Therapeutic Applications Compounds within this class have demonstrated cytotoxic effects against prostate cancer cells, suggesting potential applications in oncology .
  • Synthesis Methods The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

This compound exhibits significant biological activity:

Compound NameStructureBiological Activity
4-(2,3-dihydro-1-benzodioxin-6-ylmethyl)-n-phenyipiperazineSimilar piperazine structureAntidepressant
4-(9H-fluoren-2-ylmethyl)-n-phenyipiperazineAryl substitutionAntipsychotic
4-(2-bromophenyl)-n-phenyipiperazineHalogenated variantAnxiolytic

Mechanism of Action

The mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs primarily in its substitution pattern:

  • Linker Group : Unlike compounds with phenethyl-oxy-methyl bridges (e.g., compounds 13–25 in –3), the target has a direct methyl linkage between the indenyl group and piperazine, reducing molecular weight and steric hindrance .
  • Piperazine Substituents: Many analogs feature aryl groups (e.g., 2-ethoxyphenyl, 4-chlorophenyl) on the piperazine nitrogen, which modulate electronic and steric properties.

Physicochemical Properties

Key data for select analogs are summarized below:

Compound ID Substituent on Piperazine Yield (%) Melting Point (°C) Reference
13 2-ethoxyphenyl 54 65.2–66.1
14 3-methoxyphenyl 68 74.2–75.4
20 3-chlorophenyl 71 83.2–84.3
24 4-bromophenyl 114.1–115.2
I () 3-fluorobenzoyl Not reported
  • Melting Points : Analogs with halogen substituents (e.g., 4-bromophenyl in compound 24) exhibit higher melting points (114–115°C) due to increased molecular symmetry and intermolecular forces . The target compound’s simpler structure may result in a lower melting point.
  • Synthetic Yields : Yields for analogs range from 43% to 71%, influenced by steric hindrance and reaction conditions. The absence of bulky substituents in the target compound could improve synthetic efficiency .

Biological Activity

1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,3-dihydro-1H-inden-5-ylmethyl group. This unique configuration provides it with distinct steric and electronic properties that contribute to its biological interactions. The piperazine moiety is commonly found in various pharmacologically active compounds, especially those targeting central nervous system (CNS) disorders.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against prostate cancer cells. In vitro studies have demonstrated significant antiproliferative activity, suggesting potential applications in oncology .

Table 1: Cytotoxic Activity Against Prostate Cancer Cells

CompoundCell LineIC50 (μM)
This compoundLNCaP0.83
Estrone piperazine derivativeLNCaP0.83
ControlLNCaP-

Antimicrobial Activity

The compound has been studied for its antimicrobial properties as well. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. In particular, derivatives of this class have been effective against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets and pathways within the cell. The presence of the piperazine ring allows for modulation of neurotransmitter systems, which may play a role in its pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that certain arylpiperazine derivatives exhibited strong cytotoxicity against LNCaP prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Efficacy : Research on similar compounds showed promising results in inhibiting the growth of various pathogenic bacteria, suggesting that modifications to the piperazine structure could enhance antimicrobial efficacy .
  • Neurotransmitter Modulation : Investigations into the interaction of piperazine derivatives with neurotransmitter receptors have revealed their potential role in modulating CNS activities, which could lead to applications in treating neurological disorders.

Q & A

Q. What are the standard synthetic protocols and characterization techniques for 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine derivatives?

Methodological Answer: Synthesis typically involves coupling reactions, such as acid-amine coupling, to introduce substituents to the piperazine core. For example, 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine derivatives are synthesized via condensation of 1-piperonyl piperazine with benzoic acid derivatives . Characterization relies on elemental analysis (C, H, N), FT-IR for functional group identification, 1^1H/13^13C NMR for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemistry in complex derivatives .

Advanced Research Question

Q. How can researchers optimize the balance between reduced toxicity and biological activity in structurally modified piperazine derivatives?

Methodological Answer: Structural modifications, such as beta-cyclodextrin conjugation, reduce toxicity but may diminish bioactivity. To address this, employ iterative design:

Toxicity screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo acute toxicity studies (OECD guidelines).

Activity retention : Test modified derivatives against unmodified analogs in target-specific assays (e.g., antiplatelet activity via ADP-induced aggregation ).

Computational modeling : Predict ADMET properties and ligand-receptor binding efficiency to guide modifications .

Advanced Research Question

Q. What methodologies are employed to assess the impact of substituent positioning on piperazine rings in receptor binding or enzyme inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

  • Synthetic diversification : Synthesize analogs with substituents at varying positions (e.g., 2-, 3-, or 4-methylpiperazine) .
  • Biophysical assays : Use radioligand binding assays (e.g., 5-HT1A_{1A} receptor affinity ) or enzyme inhibition kinetics (e.g., PLpro inhibition IC50_{50} determination ).
  • Molecular docking : Map substituent interactions with active sites (e.g., piperazine’s hydrogen bonding with E167 in PLpro ).

Basic Research Question

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity in piperazine derivatives?

Methodological Answer:

  • Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231 for breast cancer ).
  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
  • Cell cycle analysis : Employ flow cytometry to detect S-phase arrest, a hallmark of DNA-targeting agents .

Advanced Research Question

Q. How do computational tools aid in predicting the protonation states and pKa values of piperazine-containing compounds, and what are their limitations?

Methodological Answer:

  • Software tools : Use MoKa or Sirius T3 for empirical pKa prediction. Piperazine’s pKa varies with substituents; e.g., unmodified piperazine has pKa ~9.8, while PROTAC-linked derivatives show shifts due to electron-withdrawing groups .
  • Limitations : Predictions may fail for complex macrocyclic systems or in non-aqueous solvents. Validate experimentally via potentiometric titration .

Advanced Research Question

Q. What experimental parameters are critical in evaluating piperazine-based solvents for CO2_22​ capture efficiency?

Methodological Answer:

  • Flow dynamics : Optimize gas/liquid flow rates in membrane contactors (e.g., PTFE hollow fiber modules) to maximize CO2_2 absorption .
  • Solvent stability : Monitor piperazine degradation via HPLC under flue gas conditions (e.g., SO2_2/O2_2 exposure) .
  • Parametric analysis : Use response surface methodology (RSM) to model interactions between K2_2CO3_3 concentration, temperature, and absorption efficiency .

Advanced Research Question

Q. How does the incorporation of piperazine into PROTACs influence their solubility and target engagement?

Methodological Answer:

  • Solubility enhancement : Piperazine’s protonation at physiological pH increases aqueous solubility, improving cellular uptake .
  • Target engagement : Piperazine linkers facilitate ternary complex formation (target-PROTAC-E3 ligase) via hydrogen bonding. Validate via cellular thermal shift assays (CETSA) .

Basic Research Question

Q. What safety considerations are essential when handling piperazine derivatives in laboratory settings?

Methodological Answer:

  • Exposure control : Use fume hoods and PPE (gloves, goggles) due to mutagenic/irritant risks .
  • Waste management : Neutralize piperazine hydrochloride with bases before disposal to avoid environmental release .

Advanced Research Question

Q. What structural modifications of piperazine enhance antimicrobial activity in polymer-based applications?

Methodological Answer:

  • Quaternary ammonium functionalization : Introduce alkyl chains (e.g., dodecyl groups) to piperazine monomers for membrane disruption .
  • Copolymer design : Graft piperazine onto chitosan or polyurethanes to exploit synergistic effects. Test via MIC assays against S. aureus and E. coli .

Advanced Research Question

Q. How do molecular dynamics simulations contribute to understanding piperazine interactions with biological targets like G-quadruplex DNA?

Methodological Answer:

  • Simulation setup : Model piperazine-substituted naphthalene diimides (NDs) in complex with telomeric G4 DNA (PDB: 3SC8).
  • Key insights : Piperazine’s protonated amines form salt bridges with phosphate backbones, stabilizing ND-G4 stacking. Validate via FRET melting assays .

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